molecular formula C12H9FN4OS B6530161 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-60-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6530161
CAS No.: 1019096-60-6
M. Wt: 276.29 g/mol
InChI Key: XMDXTLXUOMZFFR-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position and a pyrazole-5-carboxamide moiety at the 2-position. The benzothiazole scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The 1-methylpyrazole group contributes to steric and electronic properties, which may optimize target interactions .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4OS/c1-17-9(4-5-14-17)11(18)16-12-15-8-3-2-7(13)6-10(8)19-12/h2-6H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDXTLXUOMZFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

  • Benzothiazole Derivative Formation: The starting material, 6-fluorobenzothiazole, is synthesized through the reaction of 2-amino-6-fluorobenzothiazole with appropriate reagents.

  • Carboxamide Formation: The carboxamide group is introduced by reacting the benzothiazole derivative with 1-methyl-1H-pyrazole-5-carboxylic acid under specific reaction conditions, such as using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs

Industry: In the industrial sector, this compound is used in the production of herbicides, plant desiccants, and defoliants due to its chemical properties.

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

6-Chloro vs. 6-Fluoro Derivatives

The compound 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide () shares a benzothiazole-carboxamide structure but replaces fluorine with chlorine. Key differences include:

  • Lipophilicity : Chlorine’s higher lipophilicity (Cl: +0.71 logP contribution vs. F: +0.14) may enhance membrane permeability but reduce solubility .
  • Steric impact : Chlorine’s larger atomic radius (0.99 Å vs. F: 0.64 Å) could hinder binding in sterically sensitive pockets.
Benzothiazole with Piperazine Substituents

The compound N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide () replaces the pyrazole-carboxamide with a piperazine-propanamide group:

  • Solubility : The basic piperazine nitrogen improves solubility in acidic environments (e.g., physiological pH), whereas the pyrazole in the target compound lacks ionizable groups.
  • Target interactions : Piperazine may engage in cation-π or hydrogen-bonding interactions absent in the pyrazole derivative .

Variations in the Heterocyclic Moieties

Pyrazole vs. Isoxazole Derivatives

Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () feature isoxazole instead of benzothiazole:

  • Ring rigidity : Benzothiazole’s fused aromatic system may confer greater conformational rigidity than isoxazole, affecting entropy of binding .
Trifluoromethyl-Substituted Pyrazoles

The patent compound 1-(6-Amino-5-fluoropyridin-2-yl)-N-(5-chloro-2-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide () includes a trifluoromethyl group:

  • Steric bulk : The trifluoromethyl group may impede binding compared to the smaller methyl group in the target compound .

Functional Group Modifications

Carboxamide vs. Carbothioamide

Derivatives like 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () replace the carboxamide (-CONH₂) with a carbothioamide (-CSNH₂):

  • Hydrogen bonding: Thioamides are weaker hydrogen bond donors (S-H vs. O-H), which may reduce binding affinity in targets reliant on such interactions.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H11FN2O2S
Molecular Weight 302.3 g/mol
IUPAC Name This compound
InChI Key KFMXAKKMDGEOOB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom at the 6th position enhances binding affinity to proteins and enzymes, while the carboxamide group plays a crucial role in modulating biological pathways. Studies indicate that it can inhibit various enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL . The presence of the benzothiazole moiety is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-1 in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Inhibition of Specific Enzymes

The compound has also been noted for its inhibitory effects on specific enzymes involved in inflammatory pathways. For example, it has shown IC50 values in the nanomolar range against p38 MAPK, a key regulator in inflammatory responses . This suggests that the compound could be developed as a targeted therapy for conditions characterized by excessive inflammation.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinically relevant bacterial strains. Results indicated significant inhibition at concentrations below 100 μg/mL, supporting its potential as an antibacterial agent .
  • Anti-inflammatory Research : In a model of acute inflammation, administration of the compound resulted in reduced levels of inflammatory markers and improved clinical scores compared to control groups. This highlights its potential application in treating inflammatory diseases .
  • Enzyme Inhibition Studies : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for p38 MAPK with a Ki value suggesting high potency. This positions it as a candidate for further development in therapies targeting chronic inflammatory conditions .

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